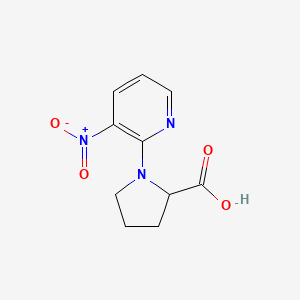
1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid, commonly referred to as NPA, is an organic compound with the chemical formula C7H7NO4. It is a colorless solid that is soluble in a variety of organic solvents. NPA is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
Synthesis Methods
Synthesis of Pyrrolidin-1-oxyl Fatty Acids : 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic Acid is utilized in the synthesis of mono-and di-carboxylic acid derivatives with pyrrolidin-1-oxyl rings, which contain a stable free radical. This is achieved through Michael addition of a nitroalkane to an α,β-unsaturated ketone, followed by ring closure and phase-transfer oxidation (Hideg & Lex, 1984).
Synthesis of Nitrogen Heterocyclic Triones : The compound is also involved in the synthesis of nitrogen heterocyclic triones. This includes the 1,3-dipolar cycloaddition of nitrile oxides, leading to the formation of isoxazole-4-carboxylates and subsequent conversion to 3-acyltetramic acids and 3-acyl-4-hydroxypyridin-2-ones (Jones et al., 1999).
Potential Medical Applications
Anticancer Agent Synthesis : This chemical is used in synthesizing various compounds that have shown effects on the proliferation and survival of cancer cells, specifically in cultured L1210 cells and mice with P388 leukemia (Temple et al., 1983).
Spin-Labeled Deoxythymidine Analogs : It plays a role in the synthesis of spin-labeled nucleic acids, particularly in the reduction of the carboxylic acid moiety in 3-carboxy-2,2,5,5-tetramethyl-pyrrolin-1-oxyl to an alcohol. These spin-labeled nucleic acids are used to study DNA conformation and dynamics (Powell et al., 2000).
Chemical Properties and Reactions
Antioxidant Activity : Derivatives of this compound have been synthesized and shown potent antioxidant activities, sometimes exceeding that of known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Calcium Antagonist Synthesis : This compound is used in synthesizing enantiomers of calcium antagonists, demonstrating significant stereoselectivity and coronary vasodilating activity (Tamazawa et al., 1986).
Other Applications
Synthesis of Pyridine Thioaryl Ethers : It is involved in the synthesis of thioaryl ethers of nitropyridine, which have shown significant antiprotozoal activity. This includes reactions with thiols of the benzene series (Fetisov et al., 2021).
Cocrystal Formation with Pyridine Derivatives : The compound is used in forming cocrystals, demonstrating the robust nature of carboxylic acid···N-pyridine hydrogen bonds and forming supramolecular tubes and chains based on hydrogen bonding (Wardell & Tiekink, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-10(15)8-4-2-6-12(8)9-7(13(16)17)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFITJCVQDONTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377575 |
Source


|
| Record name | 1-(3-Nitropyridin-2-yl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36976-98-4 |
Source


|
| Record name | 1-(3-Nitropyridin-2-yl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

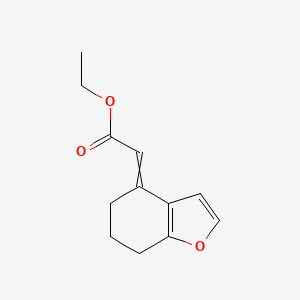

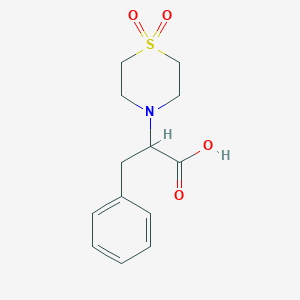

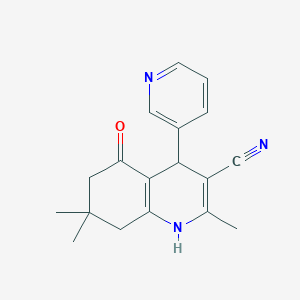
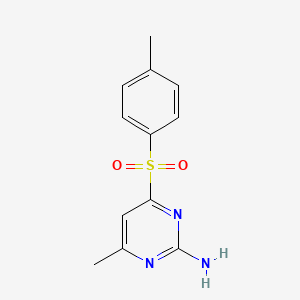

![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)
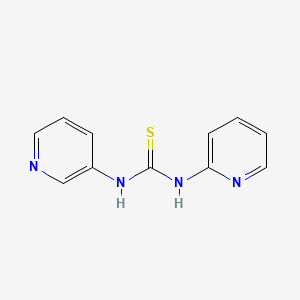
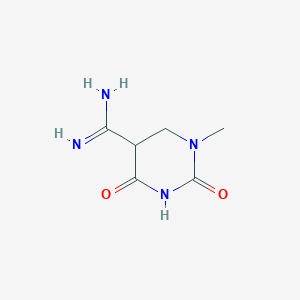
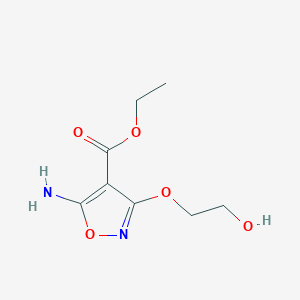
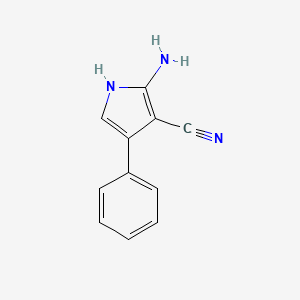

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)